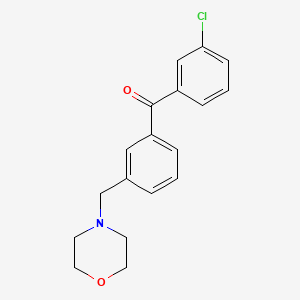

3-Chloro-3'-morpholinomethyl benzophenone

Description

Contextualization within Organic Chemistry Research

The benzophenone (B1666685) scaffold is a ubiquitous and privileged structure in organic chemistry and drug discovery. nih.gov Found in numerous naturally occurring molecules, these compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govinformahealthcare.com Synthetic benzophenone derivatives are also present in marketed drugs and are used as photoinitiators in industrial processes like UV curing for inks and coatings. nih.govmdpi.com The versatility of the benzophenone core makes it a subject of continuous interest for researchers aiming to develop novel molecules with tailored functions. nih.gov

Significance of Benzophenone Frameworks in Synthetic Design

The diaryl ketone structure of benzophenone provides a robust and synthetically accessible framework. Its two phenyl rings can be independently functionalized, allowing for the creation of a vast library of derivatives. This structural flexibility is a key reason for its prominence in synthetic design. nih.gov Methodologies for constructing these frameworks, such as the Friedel-Crafts acylation, are well-established, enabling chemists to introduce a variety of substituents onto the aromatic rings. nih.govgoogle.com This adaptability allows for the systematic exploration of structure-activity relationships (SAR), where modifications to the benzophenone core can be directly correlated with changes in biological activity or physical properties. researchgate.net

Role of Halogenated and Amine-Containing Benzophenone Derivatives in Advanced Chemical Research

The introduction of halogen atoms and amine-containing moieties onto the benzophenone scaffold imparts distinct and often synergistic properties.

Halogenation , particularly with chlorine, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. mdpi.com The inclusion of a chlorine atom can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com In the context of benzophenones, halogen substitution has been shown to yield derivatives with potent anti-inflammatory activity and other significant biological effects. nih.gov

Research Objectives and Scope for 3-Chloro-3'-morpholinomethyl Benzophenone Studies

While specific, in-depth research publications solely dedicated to this compound are not extensively detailed in available literature, the research objectives for its study can be inferred from investigations of analogous compounds. The primary objective would be to synthesize and characterize this novel molecule to explore its potential biological activities.

Based on the known properties of its constituent parts, key research aims would likely include:

Anticancer Activity Screening: Given that morpholino benzophenones have demonstrated potent cytotoxic effects, a primary research goal would be to evaluate the efficacy of this compound against a panel of human cancer cell lines. nih.govresearchgate.net

Anti-inflammatory Evaluation: Halogenated benzophenones and morpholine-containing ethers have shown promise as anti-inflammatory agents. nih.govresearchgate.net Therefore, investigating the anti-inflammatory potential of the title compound would be a logical research direction.

The scope of such studies would involve multi-step chemical synthesis, purification, and structural elucidation using techniques like NMR and mass spectrometry. nih.govresearchgate.net This would be followed by in vitro biological assays to determine its cytotoxic or anti-inflammatory properties.

Chemical Compound Data

Below are interactive tables detailing the properties of the subject compound and related derivatives mentioned in research.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXESBVLPBUKASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643082 | |

| Record name | (3-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-41-8 | |

| Record name | (3-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 3 Morpholinomethyl Benzophenone

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For 3-Chloro-3'-morpholinomethyl benzophenone (B1666685), the primary disconnections are at the carbonyl-aryl carbon bonds and the benzylic carbon-nitrogen bond of the morpholine (B109124) moiety.

Two principal retrosynthetic pathways can be envisioned for the benzophenone core:

Pathway A (Friedel-Crafts Disconnection): The most common disconnection is across the carbonyl group, which corresponds to a Friedel-Crafts acylation reaction. This leads to two possible pairs of synthons and their corresponding synthetic equivalents:

Disconnection A1: An acyl cation from 3-chlorobenzoyl chloride and a nucleophilic aromatic ring, 3-methylanisole (B1663972) (which would require subsequent benzylic bromination and substitution with morpholine). A more direct precursor would be (3-bromophenyl)methanemorpholine.

Disconnection A2: An acyl cation from 3-(morpholinomethyl)benzoyl chloride and chlorobenzene (B131634).

Pathway B (Organometallic Disconnection): This disconnection also breaks one of the carbonyl-aryl bonds but suggests an organometallic coupling reaction. This approach identifies precursors suitable for reactions like Suzuki or Stille coupling, such as a 3-chlorophenyl boronic acid and a 3-(morpholinomethyl)benzoyl halide, or vice versa.

A secondary disconnection targets the morpholinomethyl group. This C-N bond can be disconnected to reveal a benzylic halide (e.g., 3'-bromomethyl-3-chlorobenzophenone) and morpholine as the key precursors. This suggests that the morpholine group can be introduced after the benzophenone core is already assembled.

Based on this analysis, the key precursors identified are:

3-Chlorobenzoyl chloride

Chlorobenzene

3-Toluenecarbonyl chloride

3-Bromotoluene or 3-methylbenzoyl chloride

Morpholine

Organometallic reagents such as arylboronic acids.

Approaches for Benzophenone Core Construction

The formation of the diaryl ketone structure is the central challenge in synthesizing the target molecule. Several methods are available, with Friedel-Crafts acylation being the most traditional and widely used.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. pearson.comvedantu.com For the synthesis of 3-Chloro-3'-morpholinomethyl benzophenone, the strategy must account for the directing effects of the substituents on the aromatic rings.

The reaction typically proceeds by activating the acyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to form a highly electrophilic acylium ion. vedantu.com This electrophile is then attacked by the electron-rich aromatic ring to form the ketone. vedantu.com

Two main strategies can be employed:

Acylation of a substituted toluene (B28343) derivative with 3-chlorobenzoyl chloride: This involves reacting 3-chlorobenzoyl chloride with a suitable toluene derivative. However, the morpholinomethyl group contains a basic nitrogen atom that would be protonated or complexed by the Lewis acid, deactivating the ring towards electrophilic substitution. Therefore, it is more feasible to introduce the morpholine group after the acylation step. A plausible route would involve the acylation of 3-methyltoluene, followed by radical bromination of the methyl group and subsequent nucleophilic substitution by morpholine.

Acylation of chlorobenzene with a 3-(morpholinomethyl)benzoyl chloride: This route is complicated by the same issue of the basic morpholine nitrogen reacting with the Lewis acid catalyst. Protecting the morpholine nitrogen or using alternative catalytic systems that are tolerant of basic functional groups might be necessary.

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Conditions | Yield (%) | Reference |

| AlCl₃ | Benzene (B151609) | Benzoyl Chloride | None | Reflux | ~90% | vedantu.com |

| FeCl₃ | Toluene | Benzoyl Chloride | 1,2-Dichloroethane | 80°C, 2h | 95% (p-isomer) | google.com |

| BmimCl–FeCl₃ | Benzene | Benzoyl Chloride | Ionic Liquid | 60°C, 1h | 65% | researchgate.net |

| Graphite | p-tert-butylanisole | 2-chloro-5-nitrobenzoyl chloride | TCE | Reflux, 2.5h | 57.6% | google.com |

This table presents data for analogous Friedel-Crafts reactions to illustrate typical conditions.

Organometallic coupling reactions provide a powerful alternative to Friedel-Crafts acylation, often offering milder reaction conditions and greater functional group tolerance. openstax.org These methods typically involve the palladium-catalyzed cross-coupling of an organometallic reagent with an organohalide.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an arylboronic acid with an aryl halide. libretexts.org To form the benzophenone core, the coupling would need to be adapted, for instance, by coupling an arylboronic acid with an acyl chloride. A potential route could involve the reaction of 3-chlorophenylboronic acid with 3-(morpholinomethyl)benzoyl chloride in the presence of a palladium catalyst.

Other Coupling Reactions: Other relevant methods include the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents). Rhodium-catalyzed reactions have also been developed for the synthesis of sterically hindered benzophenones by coupling aromatic aldehydes with potassium aryltrifluoroborates. acs.org

| Coupling Reaction | Catalyst | Organometallic Reagent | Coupling Partner | Base/Additive | Product Type | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Aryl halide | Base (e.g., Na₂CO₃) | Biaryl | libretexts.org |

| Gilman | LiR₂Cu | Alkyl/Aryl halide | N/A | N/A | C-C coupled product | openstax.org |

| Rh-Catalyzed | Rh/t-Bu₃P | Potassium aryltrifluoroborate | Aromatic aldehyde | Acetone (cosolvent) | Benzophenone | acs.org |

This table compares different organometallic strategies that could be adapted for benzophenone synthesis.

Introduction of the Chlorosubstituent

The chloro group can be introduced either by starting with a pre-chlorinated precursor (like 3-chlorobenzoyl chloride) or by chlorinating the benzophenone core after its formation. The latter approach requires careful consideration of regioselectivity.

Direct chlorination of a pre-formed 3'-(morpholinomethyl)benzophenone would be an example of an electrophilic aromatic substitution reaction. The directing effects of the existing substituents determine the position of the incoming chloro group. The benzoyl group is a meta-director and deactivating, while the morpholinomethyl group is an ortho, para-director and activating. The outcome would depend on the reaction conditions and the relative influence of these two groups.

Common chlorinating agents for this type of reaction include:

Chlorine gas (Cl₂): Often used with a Lewis acid catalyst like FeCl₃ or AlCl₃. wikipedia.org

Sulfuryl chloride (SO₂Cl₂): Can also be used for aromatic chlorination.

N-Chlorosuccinimide (NCS): A milder source of electrophilic chlorine.

The reaction involves the generation of an electrophilic chlorine species (or a complex) that is attacked by the aromatic ring, leading to the substitution of a hydrogen atom with a chlorine atom. wikipedia.org

Modern methods for C-H chlorination often employ radical-based mechanisms or advanced catalytic systems that offer high selectivity and functional group tolerance. For instance, methods using azidoiodinane in combination with a copper(II) chloride complex have been reported for the selective chlorination of benzylic C-H bonds under mild conditions. nih.gov While the target requires chlorination on the aromatic ring (a C(sp²)-H bond), related photocatalytic or metal-catalyzed systems are being developed for arene chlorination. researchgate.net Using reagents like trichloroisocyanuric acid (TCCA) has also emerged as a greener alternative for the chlorination of various organic compounds, including aromatics. researchgate.net

| Chlorinating Agent | Catalyst/Conditions | Substrate Type | Comments | Reference |

| Cl₂ | Lewis Acid (e.g., FeCl₃) | Aromatic compounds | Standard method for electrophilic chlorination. | wikipedia.org |

| N-Chlorosuccinimide (NCS) | Acid catalyst or light | Alkenes, Aromatics | Milder chlorinating agent. | nih.gov |

| Trichloroisocyanuric Acid (TCCA) | Often solvent-free | Aromatics, Carbonyls | Green and efficient halogenating agent. | researchgate.net |

| Azidoiodinane / CuCl₂ | Mild conditions | Tertiary and benzylic C(sp³)-H bonds | High functional group tolerance for late-stage functionalization. | nih.gov |

Incorporation of the Morpholinomethyl Moiety

Mannich-type Reactions and Aminoalkylation

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. oarjbp.com In the context of synthesizing this compound, this approach would necessitate a precursor such as 3-Chloro-3'-acetylbenzophenone.

The reaction mechanism proceeds through the condensation of a secondary amine (morpholine) with a non-enolizable aldehyde (typically formaldehyde) to form an Eschenmoser salt-like intermediate (dimethylene-morpholinium ion). oarjbp.comnih.gov This electrophilic iminium ion then reacts with the enol form of the ketone (3-Chloro-3'-acetylbenzophenone), which acts as the nucleophile. The resulting product is a β-amino carbonyl compound, known as a Mannich base. oarjbp.commdpi.com This method is a versatile one-pot, three-component reaction that efficiently incorporates the required amine moiety. nih.gov The general scheme for this Mannich reaction is outlined below:

Step 1: Formation of the morpholinomethyl cation from morpholine and formaldehyde.

Step 2: Enolization of the 3-Chloro-3'-acetylbenzophenone precursor.

Step 3: Nucleophilic attack of the enol on the morpholinomethyl cation to form the final product.

This aminoalkylation is a key step in the synthesis of a wide variety of pharmaceutical compounds and natural products. nih.gov

Nucleophilic Substitution Reactions with Morpholine Derivatives

An alternative and widely used strategy involves the nucleophilic substitution of a suitable leaving group by morpholine. nih.gov This pathway begins with a benzophenone derivative containing a reactive group at the target position, such as 3-Chloro-3'-(halomethyl)benzophenone (e.g., bromomethyl or chloromethyl).

In this reaction, morpholine acts as the nucleophile, displacing the halide from the benzylic position to form the desired carbon-nitrogen bond. nih.gov This type of reaction is a standard method for installing amine functionalities. The efficiency of the reaction can be influenced by the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature. Often, a non-nucleophilic base is added to scavenge the acid generated during the reaction. The synthesis of various benzophenone derivatives has been successfully achieved through nucleophilic substitution reactions between fluorinated benzophenones and corresponding amines. mdpi.com Similarly, condensation of hydroxy benzophenones with 4-(2-chloroethyl) morpholine hydrochloride can yield benzophenone-N-ethyl morpholine ethers. nih.gov

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The specific parameters to be adjusted depend on the chosen synthetic route.

For the Mannich reaction , key variables include:

Solvent: Ethanol is commonly used, but other polar solvents can be employed. mdpi.com

Catalyst: The reaction is often acid or base-catalyzed, or can proceed thermally.

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. researchgate.net

Reactant Stoichiometry: The molar ratios of the ketone, formaldehyde, and morpholine are adjusted to drive the reaction to completion and minimize side products.

For nucleophilic substitution reactions , optimization focuses on:

Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile (B52724) are often effective.

Base: The presence and choice of a base (e.g., potassium carbonate, triethylamine) can be critical for neutralizing the generated acid and promoting the reaction. nih.gov

Temperature and Time: Higher temperatures generally increase the reaction rate, but can also lead to decomposition or side reactions. scielo.br Therefore, finding the optimal balance is necessary. scielo.brchemrxiv.org

The following interactive table provides hypothetical data illustrating the potential impact of different reaction conditions on the yield of the target compound via a nucleophilic substitution route.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Acetonitrile | K₂CO₃ | 80 | 6 | 75 |

| 2 | DMF | K₂CO₃ | 80 | 6 | 82 |

| 3 | Acetonitrile | Et₃N | 80 | 6 | 68 |

| 4 | DMF | None | 80 | 12 | 45 |

| 5 | DMF | K₂CO₃ | 60 | 12 | 65 |

| 6 | DMF | K₂CO₃ | 100 | 4 | 80 (with impurities) |

This table is for illustrative purposes and based on general principles of reaction optimization. chemrxiv.org

Stereochemical Control and Regioselectivity Considerations in Synthesis

Regioselectivity is a critical aspect of the synthesis, ensuring the substituents are placed at the correct positions on the benzophenone core. The synthesis of the benzophenone scaffold itself, typically via a Friedel-Crafts acylation, establishes the initial substitution pattern. nih.govgoogle.com For example, the acylation of chlorobenzene with 3-(morpholinomethyl)benzoyl chloride or the acylation of a benzene derivative with a suitably substituted benzoyl chloride would be a key step. google.com The choice of reactants and catalyst in the Friedel-Crafts reaction governs the regiochemical outcome. rsc.org The subsequent introduction of the morpholinomethyl group is then directed to the pre-functionalized 3'-position.

Stereochemical control is not a factor in the synthesis of this compound itself, as the molecule is achiral and does not possess any stereocenters. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center on the morpholine ring or the benzophenone backbone, enantioselective or diastereoselective methods would become necessary. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms in the molecule.

Chemical Reactivity and Transformation Pathways of 3 Chloro 3 Morpholinomethyl Benzophenone

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The ketone functional group linking the two phenyl rings is a primary site of reactivity. As a diaryl ketone, its reactivity is influenced by the electronic effects of both the chloro-substituted ring and the morpholinomethyl-substituted ring.

Reduction Reactions to Carbinols and Alcohols

The carbonyl group of the benzophenone core is susceptible to reduction by hydride reagents to form the corresponding secondary alcohol, a carbinol. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the ketone into a diphenylmethanol (B121723) derivative. zenodo.orgsciencemadness.orgzenodo.org The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

This transformation is a common and predictable pathway for benzophenones, resulting in the formation of (3-chlorophenyl)(3'-(morpholinomethyl)phenyl)methanol. sciencemadness.orgzenodo.orgchemspider.com

Table 1: Representative Reduction of Benzophenone Carbonyl Group

| Reactant | Reagent | Solvent(s) | Product |

| 3-Chloro-3'-morpholinomethyl benzophenone | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | (3-chlorophenyl)(3'-(morpholinomethyl)phenyl)methanol |

Oxidation Pathways and Derivative Formation

While ketones are generally resistant to oxidation compared to aldehydes, under strong oxidizing conditions, benzophenones can undergo degradation. The oxidation of a related compound, Benzophenone-3, by potassium permanganate (B83412) (KMnO₄) has been shown to proceed through pathways including hydroxylation of the aromatic rings and cleavage of the carbon-carbon bridge of the ketone. nih.gov Similar pathways can be anticipated for this compound, which could lead to the formation of substituted benzoic acids and other degradation products under harsh oxidative stress. Electrochemical oxidation methods have also been explored for benzophenone derivatives, such as benzophenone hydrazones. acs.org

Transformations Involving the Morpholine (B109124) Moiety

The morpholine ring contains a secondary amine, which serves as a key site for a variety of organic transformations due to the nucleophilic and basic nature of the nitrogen atom.

Amine-Based Reactions (e.g., Alkylation, Acylation, Salt Formation)

The lone pair of electrons on the nitrogen atom of the morpholine ring makes it a potent nucleophile and a moderate base. This allows for several classical amine reactions:

N-Alkylation: The secondary amine can react with alkyl halides or other alkylating agents to form a tertiary amine. For example, reaction with an alkyl halide (R-X) would yield a quaternary ammonium (B1175870) salt, which upon deprotonation gives the N-alkylated morpholine derivative. researchgate.netresearchgate.net

N-Acylation: In the presence of acylating agents like acetyl chloride or acetic anhydride (B1165640), the morpholine nitrogen can be acylated to form an N-acylmorpholine, which is an amide. google.comgoogle.com This reaction is a common method for the preparation of morpholine amides.

Salt Formation: As a base, the morpholine nitrogen readily reacts with acids to form the corresponding morpholinium salt. This reaction is often used to improve the aqueous solubility of morpholine-containing compounds.

Table 2: Potential Reactions of the Morpholine Moiety

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylated Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylated Amide |

| Salt Formation | Hydrochloric Acid (HCl) | Morpholinium Hydrochloride Salt |

Role of the Secondary Amine in Diverse Organic Transformations

The morpholine moiety is a versatile functional group in organic synthesis and medicinal chemistry. e3s-conferences.org Its ability to function as a nucleophile or base is central to its role in building more complex molecules. The nitrogen atom can participate in various carbon-nitrogen bond-forming reactions, making it a valuable handle for molecular elaboration. organic-chemistry.org Furthermore, the polarity and hydrogen bonding capability imparted by the morpholine ring can significantly influence the physicochemical properties of the parent molecule, such as solubility and metabolic stability. e3s-conferences.org

Reactivity Influenced by the Chloro-Substituent

The chlorine atom attached to one of the phenyl rings significantly modifies the electronic properties of that ring, thereby influencing its reactivity in substitution reactions.

The chloro group exerts two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene (B151609) ring through the sigma bond. This effect deactivates the ring, making it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. stackexchange.comechemi.comdoubtnut.com

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect increases electron density at the ortho and para positions.

Conversely, the strong electron-withdrawing nature of the chloro substituent activates the ring for nucleophilic aromatic substitution (SNAr) . libretexts.orgmasterorganicchemistry.comlibretexts.org This effect is most pronounced when other electron-withdrawing groups are present at the ortho and/or para positions, as they can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com Therefore, the chlorine atom in this compound could potentially be displaced by strong nucleophiles under specific conditions.

Table 3: Influence of the Chloro-Substituent on Aromatic Reactivity

| Electronic Effect | Consequence for Electrophilic Substitution | Consequence for Nucleophilic Substitution |

| Inductive (-I) | Deactivates the aromatic ring | Activates the aromatic ring |

| Resonance (+R) | Directs incoming electrophiles to ortho/para positions | - |

Nucleophilic Aromatic Substitution Potential

Aryl halides, such as the chlorobenzophenone moiety in the title compound, can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. wikipedia.orglibretexts.org In this molecule, the benzophenone's carbonyl group acts as a moderate electron-withdrawing group.

The SNAr mechanism typically proceeds in two steps: addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups positioned ortho or para to the leaving group significantly stabilizes the negatively charged intermediate, thereby accelerating the reaction. libretexts.orgmasterorganicchemistry.com In this compound, the activating carbonyl group is in the meta position relative to the chlorine atom. This positioning offers less resonance stabilization for the Meisenheimer intermediate compared to ortho or para substitution, suggesting that more forcing conditions may be required for the reaction to proceed efficiently.

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | 3-Methoxy-3'-morpholinomethyl benzophenone | High temperature, polar aprotic solvent (e.g., DMSO) |

| Ammonia (NH₃) | 3-Amino-3'-morpholinomethyl benzophenone | High pressure and temperature |

| Sodium cyanide (NaCN) | 3-Cyano-3'-morpholinomethyl benzophenone | Palladium or copper catalysis may be required |

Cross-Coupling Reaction Methodologies

The carbon-chlorine bond in this compound serves as a handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely employed for this purpose. taylorandfrancis.com

The general mechanism for these reactions involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent (in the case of Suzuki or Stille reactions) or reaction with an alkene/alkyne (for Heck and Sonogashira). The final step is a reductive elimination that yields the coupled product and regenerates the active catalyst. wikipedia.org These reactions are known for their high functional group tolerance, making them suitable for complex molecules.

| Reaction Name | Coupling Partner | Potential Product Structure |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | 3-Aryl-3'-morpholinomethyl benzophenone |

| Heck Coupling | Alkene (e.g., Styrene) | 3-Styrenyl-3'-morpholinomethyl benzophenone |

| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | 3-(Phenylethynyl)-3'-morpholinomethyl benzophenone |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 3-(Dialkylamino)-3'-morpholinomethyl benzophenone |

Photochemical Behavior and Excited State Chemistry

The benzophenone core of the molecule is a well-studied chromophore, known for its rich photochemistry. Upon absorption of UV light, it is promoted to an excited state, which can then undergo various chemical reactions.

Photoreduction Mechanisms and By-product Formation

The characteristic photochemical reaction of benzophenone is its photoreduction, which occurs via its triplet excited state. acs.org In the presence of a hydrogen donor, the excited benzophenone abstracts a hydrogen atom to form a diphenylketyl radical. bgsu.edu

In this compound, the morpholinomethyl substituent provides a readily available intramolecular hydrogen source from the carbons alpha to the nitrogen atom. This facilitates an intramolecular hydrogen abstraction process. The mechanism proceeds as follows:

UV excitation of the benzophenone carbonyl group.

Intersystem crossing to the reactive triplet state.

The triplet carbonyl oxygen abstracts a hydrogen atom from a C-H bond adjacent to the morpholine nitrogen, forming a biradical intermediate.

This biradical can then undergo various subsequent reactions, such as cyclization to form a five-membered ring or other radical coupling/disproportionation pathways, leading to a mixture of by-products.

Laser flash photolysis studies on the photoreduction of benzophenone by amines show that this process is highly efficient, leading to the formation of a ketyl radical (or radical anion) and an aminoalkyl radical. rsc.orgosti.govrsc.org

| Reaction Type | Potential By-product | Formation Pathway |

|---|---|---|

| Intramolecular Cyclization | Cyclic amino alcohol derivative | Coupling of the biradical intermediate |

| Dimerization (intermolecular) | Benzopinacol-type product | Coupling of two ketyl radicals |

| Fragmentation | Products from cleavage of the C-N bond | Decomposition of the aminoalkyl radical portion |

Singlet and Triplet State Characterization

The photochemistry of benzophenone is dominated by its triplet excited state (T₁). bgsu.edu Upon absorption of UV light (~350 nm), the molecule is promoted from the ground state (S₀) to the first excited singlet state (S₁). Due to strong spin-orbit coupling, it then undergoes rapid and highly efficient (~100%) intersystem crossing (ISC) to the lower-energy triplet state (T₁). bgsu.edu

For unsubstituted benzophenone, the lowest triplet state is typically an n,π* state, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an antibonding π* orbital. This n,π* triplet state has radical-like character at the oxygen atom and is highly reactive in hydrogen abstraction reactions. acs.org Substituents on the aromatic rings can influence the relative energies of the n,π* and π,π* triplet states. While the chloro and morpholinomethyl groups may slightly alter the energy levels, the photochemistry is expected to be governed by the reactivity of the triplet state.

| State | Typical Lifetime | Key Characteristic | Role in Photoreduction |

|---|---|---|---|

| Singlet (S₁) | Picoseconds (ps) | Initially formed upon photoexcitation | Precursor to the triplet state |

| Triplet (T₁) | Microseconds (µs) | High-efficiency formation via ISC; biradical character | The primary reactive state responsible for H-abstraction |

Photoreactivity in Various Media

The solvent or medium in which the photochemical reaction is conducted can significantly influence the reaction pathway and efficiency.

Protic, H-donating Solvents (e.g., Isopropyl Alcohol): In such media, intermolecular hydrogen abstraction from the solvent will compete with the intramolecular process. Since isopropyl alcohol is an excellent hydrogen donor for excited benzophenone, a mixture of products derived from both intra- and intermolecular pathways would be expected. acs.org

Aprotic, Non-H-donating Solvents (e.g., Acetonitrile (B52724), Benzene): In these solvents, the intramolecular hydrogen abstraction from the morpholinomethyl group would be the dominant, if not exclusive, photoreduction pathway.

Aqueous Media: The photochemical behavior in aqueous environments can be complex. The presence of species like nitrate (B79036) can mediate phototransformation, leading to pathways such as hydroxylation, nitrosylation, and nitration. nih.gov The photoreactivity and degradation rates can also be highly dependent on pH. nih.gov

| Medium | Primary H-donor | Expected Dominant Pathway |

|---|---|---|

| Isopropyl Alcohol | Solvent and Intramolecular | Competitive inter- and intramolecular H-abstraction |

| Acetonitrile | Intramolecular | Intramolecular H-abstraction |

| Aqueous Solution (with nitrate) | Intramolecular / Water | Complex degradation (hydroxylation, nitration) nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering a detailed map of the hydrogen and carbon framework of a molecule.

The ¹H NMR spectrum of 3-Chloro-3'-morpholinomethyl benzophenone (B1666685) is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the morpholine (B109124) and methyl groups.

Aromatic Protons: The protons on the 3-chlorophenyl ring and the 3'-(morpholinomethyl)phenyl ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern on each ring will lead to complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. The protons ortho to the carbonyl group are generally the most deshielded.

Morpholine Protons: The morpholine ring contains two sets of chemically non-equivalent methylene (B1212753) protons. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to resonate at a different chemical shift compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂). These will likely appear as multiplets in the range of δ 3.5-4.0 ppm for the O-CH₂ protons and δ 2.5-3.0 ppm for the N-CH₂ protons.

Methyl Protons: The methylene bridge (Ar-CH₂-N) connecting the phenyl ring to the morpholine nitrogen will give rise to a singlet in the region of δ 3.5-4.5 ppm. The exact chemical shift would be influenced by the electronic effects of the aromatic ring and the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Chloro-3'-morpholinomethyl benzophenone

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.0 (m) |

| Morpholine O-CH₂ Protons | 3.5 - 4.0 (m) |

| Morpholine N-CH₂ Protons | 2.5 - 3.0 (m) |

| Methylene (Ar-CH₂) Protons | 3.5 - 4.5 (s) |

(s = singlet, m = multiplet)

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The spectrum of this compound would display signals for each unique carbon atom. Based on data for (3-chlorophenyl)(morpholino)methanone, the carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing around δ 195 ppm. rsc.org

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 120-140 ppm. The carbon attached to the chlorine atom (C-Cl) and the carbons of the substituted phenyl ring will have distinct chemical shifts.

Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region, with the O-CH₂ carbons typically around δ 67 ppm and the N-CH₂ carbons around δ 48 ppm. rsc.org

Methylene Carbon: The methylene bridge carbon (Ar-CH₂) is expected to resonate in the range of δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~195 |

| Aromatic Carbons | 120 - 140 |

| Morpholine O-CH₂ Carbons | ~67 |

| Morpholine N-CH₂ Carbons | ~48 |

| Methylene (Ar-CH₂) Carbon | 50 - 60 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the definitive assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

COSY: Would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic rings and the morpholine moiety.

HSQC: Would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the benzophenone core, the morpholine ring, and the methylene linker.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to investigate the through-space proximity of protons. This would provide insights into the preferred conformation of the molecule, particularly the relative orientation of the two phenyl rings and the conformation of the morpholine ring. Variable temperature (VT) NMR studies could also reveal information about dynamic processes, such as the rate of ring inversion of the morpholine moiety or restricted rotation around the single bonds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M]+ or [M+H]+) of this compound. This highly accurate mass measurement allows for the unambiguous determination of the elemental formula (C₁₈H₁₈ClNO₂), confirming the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. Key expected fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic rings, leading to the formation of benzoyl-type cations. This would result in characteristic fragments such as the 3-chlorobenzoyl cation and the 3'-(morpholinomethyl)benzoyl cation.

Cleavage of the morpholine ring: The morpholine ring can undergo characteristic fragmentation, including the loss of small neutral molecules.

Cleavage of the benzylic bond: The bond between the methylene group and the phenyl ring is a likely point of cleavage, leading to the formation of a stable tropylium-like ion or a morpholinomethyl cation.

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [M]+ (³⁵Cl) | 315 |

| [M]+ (³⁷Cl) | 317 |

| [3-chlorobenzoyl]+ | 139/141 |

| [3'-(morpholinomethyl)benzoyl]+ | 204 |

| [morpholinomethyl]+ | 100 |

| [phenyl]+ | 77 |

By carefully analyzing the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. By analyzing the frequencies of absorbed or scattered light, one can identify the functional groups present and gain insights into the molecular structure and conformation. For this compound, the vibrational spectrum is a composite of the characteristic modes of its three main components: the substituted benzophenone core, the morpholine ring, and the carbon-chlorine bond.

Characteristic Vibrations of Benzophenone, Morpholine, and C-Cl Bonds

The vibrational spectrum of this compound can be interpreted by assigning observed bands to the known vibrational frequencies of its constituent parts.

Benzophenone Moiety : The benzophenone structure is characterized by the vibrations of the carbonyl group and the two phenyl rings. The most prominent feature is the strong carbonyl (C=O) stretching vibration, which is typically observed in the region of 1660-1740 cm⁻¹ for benzophenones. researchgate.net In the Raman spectrum of benzophenone, a sharp and intense C=O stretching band appears around 1650 cm⁻¹. researchgate.net Other characteristic bands include C=C stretching vibrations of the aromatic rings and C-H stretching and bending modes. researchgate.netnih.gov

Morpholine Moiety : The morpholine ring has its own set of characteristic vibrations. These include C-H stretching modes, CH₂ scissoring and wagging modes, and C-N and C-O stretching vibrations. nih.gov The N-H vibrations in morpholine are typically found in the 3290–3340 cm⁻¹ range. acs.org The chair conformation is the most stable for morpholine, and its vibrational spectrum reflects this geometry. nih.govacs.org

Carbon-Chlorine (C-Cl) Bond : The C-Cl stretching vibration is found in the fingerprint region of the IR spectrum. Generally, C-Cl stretches for alkyl halides appear in the range of 850–550 cm⁻¹. orgchemboulder.comlibretexts.org The exact position of the band can be influenced by the molecular environment.

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups within this compound.

| Functional Group/Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Benzophenone | Carbonyl (C=O) Stretch | 1650 - 1740 | researchgate.net |

| Aromatic C=C Stretch | ~1600 | researchgate.net | |

| Aromatic C-H Stretch | >3000 | libretexts.org | |

| Morpholine | N-H Stretch | 3290 - 3340 | acs.org |

| C-H Stretch | 2800 - 3000 | nih.govacs.org | |

| C-N Stretch | 1000 - 1250 | nih.gov | |

| C-O Stretch | 1070 - 1150 | nih.gov | |

| C-Cl Bond | C-Cl Stretch | 550 - 850 | orgchemboulder.comlibretexts.org |

Conformation-Sensitive Vibrational Modes

Phenyl Ring Torsions : The two phenyl rings in the benzophenone core are not coplanar due to steric hindrance. The dihedral angles between the rings can vary, leading to different rotational conformations. nih.gov Low-frequency vibrational modes, such as the torsional motions of the phenyl rings relative to the carbonyl group, are sensitive to these conformational states. tandfonline.com

Morpholine Ring Pucker : The morpholine ring typically adopts a chair conformation, but other conformers like the boat or twist-boat are possible. nih.gov The specific vibrational frequencies, particularly in the C-H stretching region, can be unique to different conformers (e.g., Chair-Eq vs. Chair-Ax). nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy ones. The resulting spectrum is characteristic of the molecule's chromophores and is influenced by substituents.

Absorption Characteristics of the Benzophenone Chromophore

The benzophenone moiety is the primary chromophore in this compound. Its UV spectrum is characterized by two main types of electronic transitions. In a non-polar solvent like n-Heptane, unsubstituted benzophenone typically shows three absorption bands. mdpi.com

π → π* Transitions : These are high-energy, high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings. For benzophenone, these typically appear as two bands around 204 nm and 250 nm. mdpi.com

n → π* Transition : This is a lower-energy, lower-intensity absorption resulting from the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital of the carbonyl group. This transition is characteristically observed as a separate band at longer wavelengths, around 330-350 nm. mdpi.com

| Transition Type | Typical λmax (in n-Heptane) | Molar Absorptivity (ε) | Reference |

| π → π | ~204 nm | High | mdpi.com |

| π → π | ~248 nm | High | mdpi.com |

| n → π* | ~347 nm | Low | mdpi.com |

Influence of Substituents on Electronic Spectra

The presence of the chloro and morpholinomethyl substituents on the phenyl rings modifies the electronic properties of the benzophenone chromophore, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity. These substituents act as auxochromes.

3-Chloro Group : The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), but it can also donate lone pair electrons into the aromatic ring (mesomeric effect). As a substituent on the benzophenone ring system, it is expected to cause a shift in the absorption bands. Halogen substituents on benzophenone have been noted to influence its UV electronic transitions. researchgate.net

3'-Morpholinomethyl Group : The morpholinomethyl group, particularly the nitrogen atom, can act as an electron-donating group. Electron-donating substituents generally cause a bathochromic shift (a shift to longer wavelengths, or "red shift") of the π → π* and n → π* absorption bands. nih.govresearchgate.net

The net effect on the spectrum of this compound will be a combination of the influences of both the electron-withdrawing chloro group and the electron-donating morpholinomethyl group. Studies on substituted benzophenones have shown that both electron-donating and electron-withdrawing substituents can lead to a bathochromic shift of the maximum absorption wavelength. nih.govresearchgate.net Therefore, it is likely that the λmax for this compound will be shifted to longer wavelengths compared to unsubstituted benzophenone.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics (MD) simulation studies for 3-Chloro-3'-morpholinomethyl benzophenone (B1666685) are available. Such simulations are crucial for understanding the conformational flexibility of the molecule, including the orientation of the morpholinomethyl group and the chloro-substituted phenyl ring, but this research has not been published.

Prediction of Spectroscopic Parameters

Electronic Absorption and Emission Properties

Detailed experimental or theoretical data on the electronic absorption and emission spectra of 3-Chloro-3'-morpholinomethyl benzophenone are not available in the current body of scientific literature. However, the photophysical properties of benzophenones, in general, are well-documented and can be extrapolated to infer the likely characteristics of this specific derivative.

Benzophenone and its derivatives are known to exhibit characteristic electronic transitions in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.net These transitions are typically of two main types: π → π* and n → π* transitions. researchgate.net The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally high in intensity. researchgate.net The n → π* transitions involve the excitation of a non-bonding electron, typically from the carbonyl oxygen, to an antibonding π* orbital and are characteristically weaker in intensity. researchgate.net

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra of molecules. researchgate.net For benzophenone derivatives, TD-DFT calculations have shown good agreement with experimental absorption bands. researchgate.net These calculations indicate that the main electronic transitions in the UVA/UVB range are of π → π* character, with the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition being a major contributor. researchgate.net

The substitution pattern on the benzophenone core significantly influences the absorption and emission properties. The presence of a chloro group (an electron-withdrawing group) and a morpholinomethyl group (which can have both inductive and steric effects) on the 3 and 3' positions, respectively, is expected to modulate the energies of the molecular orbitals and thus the wavelengths and intensities of the electronic transitions. The specific solvatochromic behavior, or the change in absorption or emission spectra with solvent polarity, would also be influenced by these substituents. nih.gov

Table 1: General Electronic Transition Properties of Substituted Benzophenones

| Transition Type | Typical Wavelength Range | Molar Absorptivity (ε) | Description |

| π → π | 240-280 nm | High | Involves excitation from a bonding π orbital to an antibonding π orbital. |

| n → π | 330-370 nm | Low | Involves excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π orbital. |

Note: The values in this table are generalized for benzophenone derivatives and may not accurately represent the specific values for this compound.

Reaction Mechanism Studies and Transition State Identification

Specific studies on the reaction mechanisms involving this compound, including the identification of transition states, are not found in the reviewed literature. However, general mechanistic pathways for the synthesis and reactions of substituted benzophenones can provide a basis for understanding its chemical transformations.

The synthesis of unsymmetrically substituted benzophenones often involves Friedel-Crafts acylation or related reactions. Theoretical studies of these reactions for similar ketones can elucidate the structures of intermediates and transition states. Computational methods like Density Functional Theory (DFT) are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of the lowest energy pathway from reactants to products. chemrxiv.orgrsc.org This includes the characterization of transition state structures, which are first-order saddle points on the potential energy surface.

For photochemical reactions, which are characteristic of benzophenones, computational studies can model the excited state potential energy surfaces to understand processes like intersystem crossing and subsequent reactions of the triplet state. rsc.org

Structure-Reactivity Relationships from Theoretical Models

While specific structure-reactivity relationships for this compound have not been established through theoretical models, general principles derived from studies on other benzophenone derivatives are applicable.

Theoretical models, particularly those based on DFT, can provide valuable insights into how the electronic and steric properties of substituents influence the reactivity of the benzophenone core. researchgate.net For instance, the presence of the electron-withdrawing chloro group at the 3-position would be expected to influence the electrophilicity of the carbonyl carbon and the electron distribution in the adjacent phenyl ring. The morpholinomethyl group at the 3'-position, with its bulky nature and the presence of nitrogen and oxygen atoms, can exert steric hindrance and participate in non-covalent interactions, thereby influencing reaction pathways and rates.

Quantum chemical descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, can be calculated to predict sites of reactivity for electrophilic and nucleophilic attack. researchgate.net These descriptors can help in establishing quantitative structure-activity relationships (QSAR) for a series of related compounds, although such a study has not been performed for this compound.

Advanced Chemical Applications of 3 Chloro 3 Morpholinomethyl Benzophenone

Role as a Chemical Building Block in Complex Organic Synthesis

The structural features of 3-Chloro-3'-morpholinomethyl benzophenone (B1666685) make it a valuable intermediate or starting material—a "building block"—for constructing more complex molecular architectures.

Precursor in Multistep Reaction Sequences

In complex organic synthesis, a building block is a molecule that forms a significant part of the final target structure. Benzophenone derivatives are frequently used as precursors for a variety of more elaborate compounds. The reactivity of the carbonyl group, the aromatic rings, and the specific substituents on 3-Chloro-3'-morpholinomethyl benzophenone allow for its participation in various multistep reaction sequences.

For example, the benzophenone framework itself can be the starting point for creating compounds with biological activity. Research has shown that other substituted benzophenones serve as precursors for pharmacologically relevant molecules, including anti-inflammatory agents and antitumor compounds rsc.orgnih.gov. The synthesis of these complex molecules often involves sequential modifications. In the context of this compound, the chloro group can be substituted via nucleophilic aromatic substitution, and the morpholinomethyl group can be modified, making it a versatile scaffold for combinatorial chemistry and the development of new chemical entities.

Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and material science. The carbonyl group of the benzophenone core is a key reactive site for the synthesis of such systems.

Benzophenone and its derivatives can undergo condensation reactions with various reagents to form new heterocyclic rings. For instance, benzophenones can react with compounds like thiosemicarbazide, followed by cyclization, to produce thiazole (B1198619) derivatives, a class of heterocycles with known anti-inflammatory properties nih.govnih.gov. It is chemically plausible that this compound could be used in similar reaction schemes to generate novel heterocyclic systems containing both the chloro-phenyl and morpholinomethyl-phenyl moieties. The reaction of its carbonyl group with binucleophilic reagents could lead to the formation of diverse ring systems, such as oxadiazoles (B1248032) or triazoles, expanding the library of available complex molecules researchgate.net.

Applications in Polymer Chemistry and Material Science

The photochemical properties of the benzophenone core are central to its applications in polymer and material science. Upon absorption of ultraviolet (UV) light, the benzophenone moiety can initiate polymerization or create cross-links between polymer chains.

Photoinitiator in Polymerization Processes

This compound is structurally suited to act as a Type II photoinitiator. Type II photoinitiators work through a bimolecular process: upon UV irradiation, the benzophenone molecule is excited to a triplet state. This excited molecule then abstracts a hydrogen atom from a synergist molecule (a co-initiator), such as an amine or alcohol, generating free radicals that initiate the polymerization of monomers like acrylates polymerinnovationblog.com.

The efficiency of a benzophenone-based photoinitiator is influenced by its substituents. The morpholinomethyl group, containing a tertiary amine, could potentially act as an intramolecular co-initiator, which may enhance its photoinitiation efficiency semanticscholar.org. The chloro-substituent, being an electron-withdrawing group, can also modulate the photochemical properties of the benzophenone core, potentially influencing the rate and efficiency of radical generation nih.gov. The performance of such initiators is critical in applications like UV-cured coatings, inks, and adhesives, where rapid and controlled polymerization is required researchgate.net.

| Photoinitiator System | Typical Co-initiator | Key Feature | Potential Application |

|---|---|---|---|

| Benzophenone (BP) | Triethylamine (TEA) | Standard Type II initiator, requires external synergist. mdpi.com | General UV curing. |

| Benzophenone-Carbazole Derivatives | None (Intramolecular) | Monocomponent system with built-in amine synergist. semanticscholar.org | LED curing, 3D printing. semanticscholar.org |

| This compound (Predicted) | None (Intramolecular) | Potential monocomponent system due to morpholino group. | Coatings, adhesives. |

Cross-linking Agent for Advanced Materials

The same photochemical mechanism that allows benzophenones to act as photoinitiators also enables them to be powerful cross-linking agents. When a polymer is functionalized with or blended with a benzophenone derivative and exposed to UV light, the excited benzophenone can abstract hydrogen atoms directly from the polymer chains acs.org. The resulting radicals on adjacent polymer chains then combine to form covalent carbon-carbon bonds, creating a stable, cross-linked network mdpi.comresearchgate.net.

This cross-linking process transforms liquid or soft polymers into solid, durable materials. This compound could be employed to create advanced materials such as hydrogels, which are water-swollen polymer networks used in biomedical applications semanticscholar.orgrsc.org. The degree of cross-linking, which determines the material's mechanical properties (e.g., stiffness and swelling), can be precisely controlled by the concentration of the cross-linker and the UV dosage researchgate.net.

Integration into Functional Polymer Architectures

Beyond its use as an additive, this compound can be chemically integrated into the structure of a polymer to create functional polymer architectures. This is typically achieved by either synthesizing a monomer containing the benzophenone moiety and then polymerizing it, or by grafting the benzophenone derivative onto an existing polymer backbone rsc.orgresearchgate.net.

Polymers with covalently attached benzophenone groups are known as "photo-reactive polymers." rsc.org These materials can be coated onto a surface and then cross-linked in place using UV light to form stable, surface-attached polymer networks or hydrogels mdpi.comsemanticscholar.org. Such functional coatings are valuable for modifying the surface properties of materials, for example, to improve biocompatibility or create anti-fouling surfaces on medical implants researchgate.net. A polysiloxane with benzophenone derivative side groups, for instance, has been shown to act as a polymeric UV-absorber researchgate.net. Integrating this compound into a polymer architecture would create a material with built-in photo-reactivity, enabling the fabrication of functional films and coatings for a wide range of advanced applications.

| Integration Method | Description | Resulting Architecture | Reference Example |

|---|---|---|---|

| Copolymerization | A monomer containing a BP moiety (e.g., benzophenone methacrylate) is copolymerized with other monomers. | Polymer with BP groups randomly distributed along the backbone. | Synthesis of photo-reactive poly(norbornenes) via ROMP. mdpi.com |

| Post-Polymerization Modification (Grafting) | A pre-formed polymer with reactive sites is treated with a BP derivative to attach it to the side chains. | Polymer backbone with pendant BP groups. | Grafting of BP-3 onto chitosan (B1678972) to create an antibacterial coating. researchgate.net |

| Polymeric Photoinitiators | BP derivatives are used as building blocks in step-growth polymerization to form polyesters or polyurethanes containing BP in the main chain. | Polymer backbone containing BP moieties. | Synthesis of benzophenone-based polyesters for UV curing. researchgate.net |

Insufficient Data to Generate Article on this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific published research on the chemical compound This compound within the advanced applications outlined in the user's request. The search for its use in the development of chemical probes, non-covalent interaction probes, affinity labeling reagents, or in catalytic roles did not yield any detailed research findings, data tables, or specific examples necessary to construct the requested article.

The inquiry into the advanced chemical applications of this compound is a highly specific request. While the foundational components of the molecule—a benzophenone core, a chloro substituent, and a morpholinomethyl group—suggest potential for applications in areas such as photolabeling and as a synthetic building block, there is no direct evidence in the current body of scientific literature to support a detailed discussion of its use in these contexts.

General principles of related compounds can be summarized as follows:

Benzophenone Moiety : Benzophenone and its derivatives are well-known photoactivatable groups used in photoaffinity labeling to study protein-ligand interactions. Upon UV irradiation, the benzophenone group can form a reactive triplet diradical that is capable of forming covalent bonds with nearby molecules.

Substituents : The chloro and morpholinomethyl groups on the benzophenone rings would influence the compound's electronic properties, solubility, and steric profile, which in turn could modulate its reactivity and binding affinity for specific targets. The morpholino group, in particular, can be a key feature for molecular recognition and can influence the pharmacokinetic properties of a molecule.

However, without specific studies on this compound, any discussion of its role in the development of chemical probes or as a ligand in catalysis would be purely speculative and would not meet the requirement for "thorough, informative, and scientifically accurate content" based on "detailed research findings."

Therefore, due to the absence of specific data in the public domain concerning the advanced chemical applications of this compound, it is not possible to generate the article as requested.

Future Research Perspectives and Emerging Directions

Exploration of Novel Synthetic Pathways

The classical synthesis of benzophenone (B1666685) derivatives often involves the Friedel-Crafts acylation of an aromatic compound with a substituted benzoyl chloride. nih.govgoogle.com While effective, this method can be limited by catalyst choice and substrate scope. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 3-Chloro-3'-morpholinomethyl benzophenone and its analogues.

Promising areas of exploration include:

Catalyst Development: Investigating novel Lewis acid catalysts or solid-supported catalysts could enhance the efficiency and recyclability of the Friedel-Crafts reaction. google.com

Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could offer alternative pathways. These methods are known for their high functional group tolerance and could be adapted for the construction of the diaryl ketone core.

C-H Activation: Direct C-H functionalization represents a state-of-the-art approach to bond formation, minimizing the need for pre-functionalized starting materials. Exploring the direct acylation of a C-H bond on one of the aromatic rings would be a highly innovative and atom-economical synthetic strategy.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Advanced Friedel-Crafts | Well-established; potential for green catalysts. | Overcoming regioselectivity issues; catalyst deactivation. |

| Palladium Cross-Coupling | High functional group tolerance; mild reaction conditions. | Synthesis of organometallic precursors. |

| Direct C-H Acylation | High atom economy; reduced synthetic steps. | Achieving high selectivity and yield for the specific isomer. |

Investigation of Advanced Photophysical Properties

Benzophenone is renowned for its rich photochemistry, characterized by efficient intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). bgsu.eduresearchgate.net The substituents on the aromatic rings can significantly modulate these properties. acs.org A thorough investigation into the photophysical behavior of this compound is a critical future direction.

Key research questions include:

Excited State Dynamics: Utilizing femtosecond time-resolved spectroscopy can elucidate the kinetics of intersystem crossing and the lifetime of the singlet and triplet states. nih.govacs.org The influence of the electron-withdrawing chloro group and the electron-donating morpholinomethyl group on these dynamics is of particular interest.

Solvatochromism: Studying the absorption and emission spectra in a range of solvents with varying polarities will reveal how the solvent environment interacts with the molecule's ground and excited states. researchgate.net

Quantum Yields: Determining the quantum yields of fluorescence, phosphorescence, and triplet state formation will provide a quantitative measure of the efficiency of these photophysical processes.

These studies are fundamental for understanding the compound's potential as a photoinitiator, photosensitizer, or photostabilizer.

Design and Synthesis of Chemically Modified Derivatives for Targeted Applications

The core structure of this compound is an excellent platform for the design of new functional molecules. The synthesis of chemically modified derivatives could unlock applications in materials science and medicinal chemistry.

Materials Science: Benzophenone derivatives are crucial building blocks for materials used in Organic Light-Emitting Diodes (OLEDs), particularly as hosts or as emitters in Thermally Activated Delayed Fluorescence (TADF) materials. nih.govmdpi.comresearchgate.net By strategically modifying the this compound structure—for instance, by attaching carbazole (B46965) or phenoxazine (B87303) moieties—it may be possible to create novel TADF emitters with tailored electronic properties. semanticscholar.org

Medicinal Chemistry: The benzophenone skeleton is present in various biologically active compounds. nih.govnih.govresearchgate.net The morpholine (B109124) group is also a common feature in many pharmaceuticals. Therefore, synthesizing a library of derivatives by altering the substitution pattern on the aromatic rings or modifying the morpholine group could lead to the discovery of new compounds with potential therapeutic activity.

Development of High-Throughput Screening Methodologies for Chemical Reactivity

To accelerate the discovery of new reactions and applications for this compound, the development of high-throughput screening (HTS) methodologies is essential. unchainedlabs.com HTS allows for the rapid and parallel evaluation of numerous reaction conditions or molecular interactions. scienceintheclassroom.org

Future research could focus on:

Photochemical Reaction Screening: Designing HTS assays to screen the photochemical reactivity of the triplet state of this compound. This could involve testing its ability to initiate polymerization or act as a photocatalyst in a wide array of hydrogen atom transfer or energy transfer reactions.

Derivative Synthesis Screening: Employing nanomole-scale reaction platforms to rapidly screen catalysts and conditions for synthesizing a diverse library of derivatives. scienceintheclassroom.org This would efficiently map the structure-activity relationships for targeted applications.

Binding Assays: If the compound or its derivatives are explored for biological applications, HTS can be used to screen their binding affinity against various biological targets like enzymes or receptors. nih.gov

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the formation of complex, ordered structures through self-assembly. longdom.org The molecular structure of this compound possesses features that make it an attractive candidate for a supramolecular building block, or "tecton".

Potential avenues for research include:

Hydrogen Bonding and Halogen Bonding: The morpholine oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the chloro-substituent can participate in halogen bonding. These interactions could be programmed to direct the self-assembly of the molecule into specific architectures.

Photo-responsive Materials: The photoactive benzophenone core could be used to create photo-responsive supramolecular materials. For example, UV irradiation could trigger a change in molecular conformation or reactivity, leading to the assembly or disassembly of a larger structure.

Gelators and Liquid Crystals: By attaching long alkyl chains or other self-assembling moieties, it may be possible to design derivatives of this compound that form soft materials like organogels or liquid crystals. Benzophenone-functionalized dipeptides have already been shown to form supramolecular gels that can act as localized photoinitiators. nih.gov This approach combines self-assembly with photochemical function, opening doors to creating structured and functional polymeric materials. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-3'-morpholinomethyl benzophenone, and what reagents are critical for its functionalization?

- Methodological Answer : The compound is synthesized via nucleophilic substitution at the chloro positions using amines or thiols under basic conditions (e.g., NaOH). Oxidation of the morpholinomethyl group employs KMnO₄ or CrO₃ in acidic media, while reduction of the ketone group uses LiAlH₄ in anhydrous ether . Key intermediates include substituted benzophenones and oxidized morpholine derivatives. Purification typically involves column chromatography with silica gel and polar aprotic solvents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies the carbonyl stretch (ν(C=O)) at ~1650–1700 cm⁻¹, sensitive to solvent polarity (e.g., split peaks in alcohols vs. halogenated solvents) .

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.0 ppm) and morpholine methylene signals (δ 2.5–3.5 ppm). ¹³C NMR confirms the ketone carbon (δ ~200 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₈H₁₈ClNO₂, MW 315.8) and fragments .

Q. What nucleophilic substitution reactions are feasible at the chloro substituents?

- Methodological Answer : Chlorine atoms at the 3-position undergo substitution with nucleophiles like amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Reaction progress is monitored via TLC, and products are confirmed by comparing experimental vs. theoretical [M+H]⁺ peaks in HRMS .

Advanced Research Questions

Q. How does the morpholinomethyl group influence electronic structure and reactivity compared to piperidine or thiomorpholine analogs?

- Methodological Answer : Computational studies (DFT) show the morpholinomethyl group enhances electron density at the benzophenone core due to its oxygen atom, increasing susceptibility to electrophilic attacks. Comparative studies with piperidine analogs (e.g., 3-Chloro-3'-piperidinomethyl benzophenone) reveal reduced steric hindrance and altered solvation dynamics in polar solvents . Tabulated

Q. How do computational methods like DFT validate experimental vibrational spectra?

- Methodological Answer : DFT calculations at the B3LYP/6-311+G(d,p) level predict ν(C=O) frequencies within ±10 cm⁻¹ of experimental IR data. Discrepancies arise from solvent effects (e.g., Onsager reaction field in alcohols), which are modeled using implicit solvation. For example, in methanol, the calculated ν(C=O) shift (1680 → 1665 cm⁻¹) aligns with observed solvatochromism .

Q. What strategies resolve contradictions in reaction yields when varying solvents or catalysts?

- Methodological Answer : Systematic screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) using Design of Experiments (DoE) identifies optimal conditions. For example, DMF increases substitution yields by 20% due to better nucleophile solubility, while CuI reduces side reactions in cross-couplings. Conflicting data from halogenated solvents (e.g., CHCl₃) are attributed to rapid halogen bond interexchange, requiring kinetic studies to isolate intermediates .

Q. How do structural modifications at the chloro or morpholinomethyl positions affect anticancer activity?

- Methodological Answer : Analog libraries are screened against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. This compound shows IC₅₀ = 12 μM, while replacing morpholine with thiomorpholine improves potency (IC₅₀ = 8 μM) due to enhanced membrane permeability. Mechanistic studies (western blotting) reveal apoptosis induction via caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.